1-Fluoropropan-2-amine hydrochloride chemical properties
1-Fluoropropan-2-amine hydrochloride chemical properties
An In-Depth Technical Guide to 1-Fluoropropan-2-amine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] Fluorinated amines, in particular, are prized building blocks due to their ability to alter basicity, enhance metabolic stability, and improve target binding affinity.[2][3] This guide provides a comprehensive technical overview of 1-Fluoropropan-2-amine hydrochloride, a valuable and versatile building block for researchers and drug development professionals. We will explore its chemical properties, propose a robust synthetic pathway, detail a comprehensive analytical characterization workflow, and discuss its strategic application in pharmaceutical research and development, grounded in authoritative scientific principles.
The Strategic Role of Fluorinated Amines in Medicinal Chemistry
The introduction of fluorine, the most electronegative element, into an organic molecule induces significant electronic effects that can profoundly influence its biological activity.[1] In the context of amine-containing compounds, which are prevalent in pharmaceuticals, these effects are particularly advantageous.
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Modulation of Basicity (pKa): The strong electron-withdrawing nature of a fluorine atom lowers the pKa of a nearby amine. This reduced basicity can be critical for optimizing a drug's properties. A less basic compound is less likely to be protonated at physiological pH, which can lead to improved membrane permeability and enhanced oral bioavailability.[1]
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Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a C-H bond with a C-F bond at a site susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can effectively block this metabolic pathway, thereby increasing the drug's half-life and duration of action.[2]
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Improved Target Affinity: Fluorine can participate in favorable non-covalent interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions. These interactions can lead to a higher binding affinity and greater potency of the drug candidate.[1]
1-Fluoropropan-2-amine hydrochloride provides a simple, chiral scaffold that introduces these benefits in a controlled manner, making it a highly valuable intermediate for the synthesis of novel therapeutic agents.[4]
Physicochemical and Structural Properties
Precise knowledge of a compound's properties is fundamental to its application. The following table summarizes the key physicochemical data for 1-Fluoropropan-2-amine hydrochloride.
| Property | Value | Source |
| IUPAC Name | 1-fluoropropan-2-amine;hydrochloride | N/A |
| CAS Number | 921602-78-0 | [5] |
| Molecular Formula | C₃H₉ClFN | [5] |
| Molecular Weight | 113.56 g/mol | [5] |
| Appearance | White to off-white solid (Predicted) | N/A |
| Solubility | Soluble in water, methanol, DMSO (Predicted) | N/A |
| pKa of Amine | < 9.5 (Predicted, lower than Isopropylamine ~10.6) | N/A |
Note: Some properties are predicted based on the structure and data from analogous compounds due to the limited availability of experimentally determined data in public literature.
Synthesis and Mechanistic Considerations
The synthesis of β-fluoroamines is a well-explored area of organic chemistry.[6] A common and effective strategy involves the regioselective ring-opening of an activated aziridine. This approach offers high control over stereochemistry and is amenable to scale-up.
Proposed Synthetic Protocol: Aziridine Ring-Opening
This protocol describes a robust, two-step process starting from commercially available N-Boc-2-methylaziridine. The choice of the Boc (tert-butyloxycarbonyl) protecting group is strategic; it activates the aziridine for nucleophilic attack and is easily removed under acidic conditions which are compatible with the final hydrochloride salt formation.
Step 1: Regioselective Hydrofluorination of N-Boc-2-methylaziridine
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In a fluoropolymer vessel under an inert nitrogen atmosphere, dissolve N-Boc-2-methylaziridine (1.0 eq) in anhydrous dichloromethane (DCM).
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of triethylamine trihydrofluoride (Et₃N·3HF) (1.5 eq). This reagent is preferred over anhydrous HF as it is easier and safer to handle while still serving as an effective fluoride source.
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Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-16 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
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Upon completion, carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Extract the aqueous layer three times with DCM.
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Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-1-fluoropropan-2-amine.
Step 2: Boc Deprotection and Salt Formation
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Dissolve the crude product from Step 1 in a minimal amount of 1,4-dioxane.
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Add a 4M solution of HCl in 1,4-dioxane (5.0 eq) dropwise at room temperature. The large excess ensures complete deprotection and precipitation of the hydrochloride salt.
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Stir for 4 hours at room temperature. A white precipitate should form.
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Collect the solid product by vacuum filtration.
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Wash the solid with cold diethyl ether to remove any non-polar impurities.
-
Dry the product under high vacuum to yield 1-Fluoropropan-2-amine hydrochloride.
Caption: Proposed two-step synthesis of 1-Fluoropropan-2-amine HCl.
Analytical Characterization Workflow
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the final compound. A multi-technique approach ensures a self-validating system of analysis.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
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Sample Preparation: Dissolve 5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆).
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¹H NMR: The spectrum is expected to show distinct signals for the methyl (CH₃), methine (CH), and fluoromethyl (CH₂F) protons. The protons on the carbon bearing the fluorine (CH₂F) will appear as a doublet of doublets due to coupling with both the fluorine atom and the adjacent methine proton.
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¹³C NMR: The spectrum will show three carbon signals. The signal for the fluoromethyl carbon will appear as a doublet due to one-bond C-F coupling, which is a definitive indicator of successful fluorination.
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¹⁹F NMR: This experiment is crucial for any fluorinated compound. It should show a single resonance, likely a triplet of doublets, confirming the presence of the fluorine atom in the expected electronic environment.
Protocol 2: Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the compound.
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Technique: Electrospray Ionization (ESI) in positive ion mode is ideal for this polar, charged molecule.
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Sample Preparation: Prepare a dilute solution (approx. 10 µg/mL) in methanol or acetonitrile/water.
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Expected Result: The spectrum should show a prominent peak corresponding to the [M+H]⁺ ion of the free amine (C₃H₈FN), with an expected m/z of 78.06.
Protocol 3: High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of the final compound.
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Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
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Mobile Phase B: 0.1% TFA in Acetonitrile.
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Gradient: Start with 5% B, ramping to 95% B over 10 minutes.
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Detection: UV detector at 210 nm (for end absorption, as the molecule lacks a chromophore).
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Outcome: A single major peak should be observed, and its area percentage can be used to quantify the purity, which should typically be >95% for use in research.
Caption: Comprehensive analytical workflow for compound validation.
Safety and Handling
Proper handling of all chemicals is paramount to ensure laboratory safety. The following information is based on the GHS classification for the closely related (2S)-enantiomer.[7]
| Hazard Information | Details |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.[7]H315: Causes skin irritation.[7]H319: Causes serious eye irritation.[7]H335: May cause respiratory irritation.[7] |
Handling and Personal Protective Equipment (PPE)
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Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[8]
-
Eye Protection: Wear tightly sealed safety goggles or a face shield.[8]
-
Skin Protection: Wear a lab coat and handle with impermeable gloves (e.g., nitrile).[8]
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Respiratory Protection: If not using a fume hood, a NIOSH-approved respirator with an appropriate cartridge is necessary.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[8]
Storage
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Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Caption: Logic for using 1-fluoropropan-2-amine in drug design.
Conclusion
1-Fluoropropan-2-amine hydrochloride is more than just a chemical intermediate; it is a strategic tool for molecular design. Its unique ability to confer desirable pharmacokinetic properties makes it an invaluable building block in the synthesis of next-generation therapeutics. By understanding its properties, synthesis, and analytical characterization, researchers can confidently and effectively leverage this compound to accelerate their drug discovery and development programs.
References
- Alfa Chemistry. (n.d.). Fluorinated Amines. Organofluorine / Alfa Chemistry.
- HIMS. (2025, November 10). Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry.
- Unknown Author. (2025, October 11). The Role of Fluorinated Amines in Modern Pharmaceutical Synthesis.
- PubMed. (n.d.). Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines.
- Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.
- Unknown Source. (n.d.). Chemical label (2S)-1-fluoropropan-2-amine hydrochloride.
- Synchem. (n.d.). 1-Fluoropropan-2-amine hydrochloride.
- Fluorochem. (2024, December 19). Safety Data Sheet.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3,3,3-Trifluoropropan-1-amine Hydrochloride: Properties, Applications, and Synthesis in Fluorochemicals.
- Organic Chemistry Portal. (n.d.). 1,2-Fluoroamine synthesis by fluorination or substitution.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. synchem.de [synchem.de]
- 6. 1,2-Fluoroamine synthesis by fluorination or substitution [organic-chemistry.org]
- 7. chemical-label.com [chemical-label.com]
- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

